6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one
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Overview
Description
6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one is a complex organic compound belonging to the chromen-2-one family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with 6-chloro-7-methyl-4-phenyl-2-chromenone under acidic conditions. The reaction proceeds through the formation of an intermediate complex, which is then cyclized to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. These derivatives are being explored for their potential use in developing new therapeutic agents.
Medicine: The compound and its derivatives are studied for their pharmacological effects. They may serve as lead compounds in drug discovery, particularly in the development of new treatments for infectious diseases and cancer.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and colorfastness.
Mechanism of Action
The mechanism by which 6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
4-Chloro-2-(2,4-dichlorophenyl)-6-methyl-pyridazin-3-one
2,4-Dichlorophenol
6-Chloro-7-methyl-4-phenyl-2-chromenone
Uniqueness: 6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one stands out due to its unique combination of chlorine atoms and phenyl group, which confer distinct chemical and biological properties compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its versatility and potential make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O2/c1-12-9-19-16(11-17(12)24)20(13-5-3-2-4-6-13)21(22(26)27-19)15-8-7-14(23)10-18(15)25/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLCMTTWKYWBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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